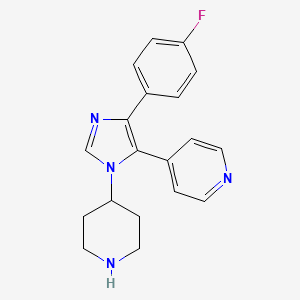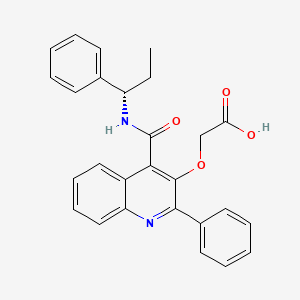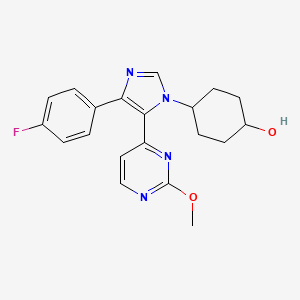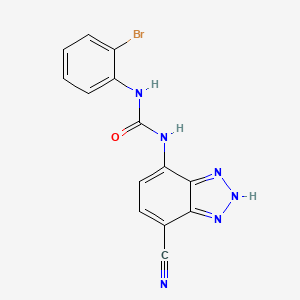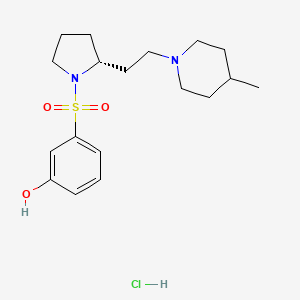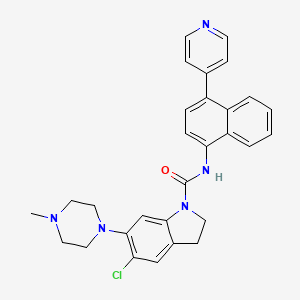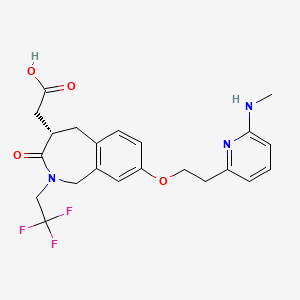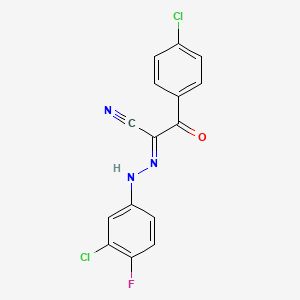
SC99
Übersicht
Beschreibung
SC99 is an orally active, selective inhibitor of the signal transducer and activator of transcription 3 (STAT3) protein. It targets the Janus kinase 2 (JAK2)-STAT3 pathway, which plays a crucial role in various cellular processes, including cell growth, apoptosis, and angiogenesis . This compound has shown significant potential in inhibiting platelet activation, aggregation, and displaying potent anti-myeloma and anti-thrombotic activities .
Wissenschaftliche Forschungsanwendungen
SC99 hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Werkzeugverbindung verwendet, um den JAK2-STAT3-Signalweg und seine Rolle in verschiedenen chemischen Prozessen zu untersuchen.
Biologie: In der biologischen Forschung hilft this compound, die Rolle von STAT3 bei Zellwachstum, Apoptose und Angiogenese zu untersuchen.
Medizin: this compound zeigt vielversprechende Ergebnisse bei der Behandlung von multiplem Myelom, Thrombose und anderen Krankheiten durch Hemmung des JAK2-STAT3-Signalwegs.
Industrie: this compound wird bei der Entwicklung neuer therapeutischer Wirkstoffe verwendet, die auf den JAK2-STAT3-Signalweg abzielen .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung der Phosphorylierung von JAK2 und STAT3. Es dockt in der ATP-Bindungstasche von JAK2 an und verhindert so die Aktivierung von STAT3. Diese Hemmung führt zu einer verringerten Expression von STAT3-modulierten Genen, einschließlich anti-apoptotischer Gene wie Mcl-1 und Bcl-2 und Zellzyklusregulatoren wie Cyclin D2 . Durch die gezielte Ansprache des JAK2-STAT3-Signalwegs hemmt this compound effektiv die Aktivierung und Aggregation von Blutplättchen und zeigt potente Anti-Myelom- und Anti-Thrombose-Aktivitäten .
Ähnliche Verbindungen:
Piperlongumin: Eine weitere Verbindung, die den JAK2-STAT3-Signalweg hemmt.
Isosilybin A: Bekannt für seine Antikrebs-Eigenschaften und die Hemmung von STAT3.
Ginkgetin: Eine natürliche Verbindung, die auf den STAT3-Signalweg abzielt.
Einzigartigkeit von this compound: this compound zeichnet sich durch seine hohe Selektivität für den JAK2-STAT3-Signalweg und seine potenten Anti-Myelom- und Anti-Thrombose-Aktivitäten aus. Im Gegensatz zu anderen Verbindungen beeinflusst this compound keine anderen Kinasen, die mit der STAT3-Signalgebung verbunden sind, was es zu einem hochspezifischen Inhibitor macht .
Wirkmechanismus
Target of Action
SC99 is an orally active, selective inhibitor that primarily targets the JAK2-STAT3 pathway . The primary targets of this compound are JAK2 and STAT3, both of which are key proteins in many cellular processes such as cell growth and apoptosis . Specifically, the oncogenic STAT3 signaling pathway is a promising target for the treatment of multiple myeloma (MM) .
Mode of Action
This compound interacts with its targets by docking into the ATP-binding pocket of JAK2 . This interaction inhibits the phosphorylation of JAK2 and STAT3, without affecting other kinases associated with STAT3 signaling .
Biochemical Pathways
The JAK2-STAT3 pathway is the primary biochemical pathway affected by this compound . This pathway plays a key role in many cellular processes, including cell growth, apoptosis, and angiogenesis . Inhibition of this pathway by this compound can lead to a decrease in the expression of a variety of genes that are mediated by STAT3, thereby affecting these cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of platelet activation and aggregation, and it displays potent anti-myeloma and anti-thrombotic activities . This compound has also been shown to induce MM cell death . Furthermore, this compound has been found to ameliorate neuronal apoptosis and degeneration, neurobehavioral deficits, inflammatory response, and brain edema .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of SC99 involves multiple steps, starting with the preparation of ethyl benzoate from benzoic acid. The benzoic acid is dissolved in ethanol and treated with thionyl chloride to form ethyl benzoate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The final product is purified using techniques like recrystallization and chromatography .
Analyse Chemischer Reaktionen
Reaktionstypen: SC99 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können this compound modifizieren, um reduzierte Formen zu erzeugen.
Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere ersetzt werden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Halogene und Nukleophile.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation hydroxylierte Derivate liefern, während die Reduktion dehydroxylierte Formen erzeugen kann .
Vergleich Mit ähnlichen Verbindungen
Piperlongumine: Another compound that inhibits the JAK2-STAT3 pathway.
Isosilybin A: Known for its anti-cancer properties and inhibition of STAT3.
Ginkgetin: A natural compound that targets the STAT3 pathway.
Uniqueness of SC99: this compound stands out due to its high selectivity for the JAK2-STAT3 pathway and its potent anti-myeloma and anti-thrombotic activities. Unlike other compounds, this compound does not affect other kinases associated with STAT3 signaling, making it a highly specific inhibitor .
Eigenschaften
IUPAC Name |
(1E)-N-(3-chloro-4-fluoroanilino)-2-(4-chlorophenyl)-2-oxoethanimidoyl cyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2FN3O/c16-10-3-1-9(2-4-10)15(22)14(8-19)21-20-11-5-6-13(18)12(17)7-11/h1-7,20H/b21-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKULFSMYRSFHKE-KGENOOAVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C(=NNC2=CC(=C(C=C2)F)Cl)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C(=N/NC2=CC(=C(C=C2)F)Cl)/C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of SC99?
A1: this compound functions as a JAK2/STAT3 signaling pathway inhibitor. [, , , ] It specifically targets the phosphorylation of STAT3, a key signaling molecule involved in cell growth, survival, and inflammation. []
Q2: What are the downstream effects of this compound treatment in cellular models?
A2: this compound has demonstrated the ability to:
- Inhibit the expression of STAT3-regulated genes such as Bcl-2, Bcl-xL, VEGF, cyclin D2, and E2F-1. []
- Induce apoptosis in multiple myeloma cells. []
- Reduce inflammation by inhibiting the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. []
- Decrease oxidative stress by lowering MDA and ROS levels while increasing SOD concentration. []
Q3: Has this compound demonstrated efficacy in any preclinical models of disease?
A3: Yes, this compound has shown promising results in preclinical studies:
- Multiple Myeloma: Oral administration of this compound significantly reduced tumor growth in two independent xenograft models of multiple myeloma in mice. []
- Parkinson's Disease: In a cell model of Parkinson's disease, AS-IV, a compound that activates the JAK2/STAT3 pathway, protected against 6-hydroxydopamine-induced cell death, while this compound, the JAK2/STAT3 inhibitor, diminished this protective effect. []
Q4: Are there any known resistance mechanisms to this compound?
A4: Currently, there is limited information available regarding specific resistance mechanisms to this compound. This is an important area for future investigation to understand the potential limitations of this compound-based therapies and explore strategies to overcome resistance.
Q5: What are the future directions for this compound research?
A5: Future research on this compound should focus on:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


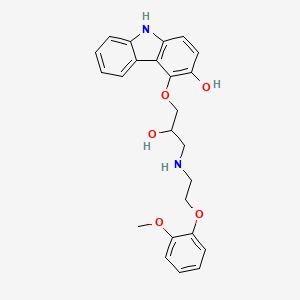
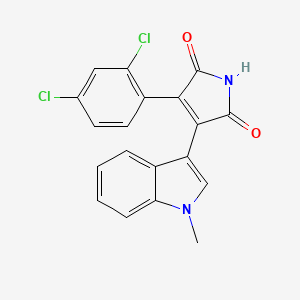
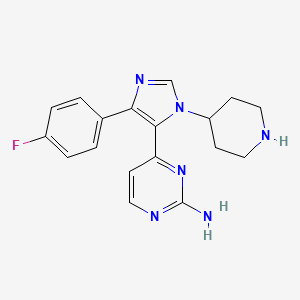
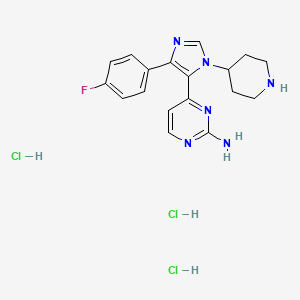
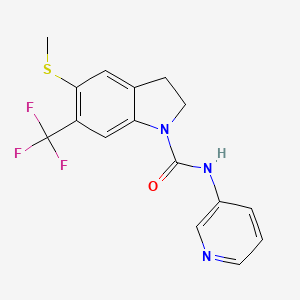
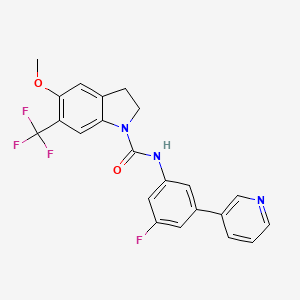
![2-[[2-[2-butyl-4-[(E)-3-hydroxy-2-[(6-methoxy-1,3-benzodioxol-5-yl)methyl]-3-oxoprop-1-enyl]pyrazol-3-yl]-5-methoxyphenoxy]methyl]benzoic acid](/img/structure/B1680813.png)
